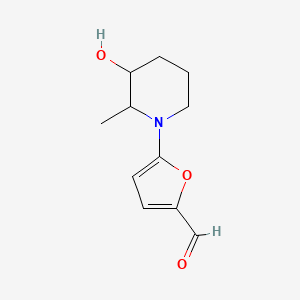![molecular formula C12H14N2O2 B13192020 6-(3-Nitrophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13192020.png)
6-(3-Nitrophenyl)-3-azabicyclo[3.2.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Nitrophenyl)-3-azabicyclo[320]heptane is a complex organic compound characterized by a bicyclic structure with a nitrophenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Nitrophenyl)-3-azabicyclo[3.2.0]heptane typically involves the reaction of 2-azetidinebutanoic acid with a diazo compound, followed by cyclization. The reaction conditions often require specific temperatures and the presence of catalysts to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
6-(3-Nitrophenyl)-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the nitro group to an amine group.
Substitution: This reaction can replace the nitro group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or zinc powder, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of substituted bicyclic compounds.
Scientific Research Applications
6-(3-Nitrophenyl)-3-azabicyclo[3.2.0]heptane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3-Nitrophenyl)-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, while the bicyclic structure provides stability and specificity in binding to biological molecules. The pathways involved often include enzymatic reactions and receptor binding, which can lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
p-Nitrobenzyl-6-(1-hydroxyethyl)-1-azabicyclo[3.2.0]heptane-3,7-dione-2-carboxylate: This compound is used in the manufacture of carbapenem antibiotics.
2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes: These compounds are valuable in drug discovery programs due to their unique structural properties.
Uniqueness
6-(3-Nitrophenyl)-3-azabicyclo[3.2.0]heptane is unique due to its specific bicyclic structure and the presence of a nitrophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
6-(3-nitrophenyl)-3-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C12H14N2O2/c15-14(16)10-3-1-2-8(4-10)11-5-9-6-13-7-12(9)11/h1-4,9,11-13H,5-7H2 |
InChI Key |
DPELSNFBACLHNP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC2C1C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[4-(Aminomethyl)phenyl]sulfonyl}piperidin-4-ol](/img/structure/B13191953.png)

![tert-Butyl N-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate](/img/structure/B13191961.png)

![[3-(Chloromethyl)pentan-3-yl]cyclopropane](/img/structure/B13191965.png)




![5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]furan-2-carbaldehyde](/img/structure/B13192011.png)


![3-[(4-Fluorophenyl)sulfanyl]butan-2-one](/img/structure/B13192031.png)
